2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride
CAS No.: 1170105-50-6
Cat. No.: VC18418972
Molecular Formula: C16H16ClN3O
Molecular Weight: 301.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170105-50-6 |
|---|---|
| Molecular Formula | C16H16ClN3O |
| Molecular Weight | 301.77 g/mol |
| IUPAC Name | (6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H |
| Standard InChI Key | BUHRLSWGPHCSHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:
-
Hydrazino group (-NHNH₂) at position 2, which confers nucleophilic reactivity.
-
Methoxy group (-OCH₃) at position 6, influencing electronic distribution and solubility.
-
Phenyl ring at position 3, contributing to hydrophobic interactions and π-π stacking.
The hydrochloride salt introduces a counterion (Cl⁻), enhancing crystallinity and aqueous solubility .
Table 1: Inferred Physicochemical Properties
The methoxy group increases polarity, while the phenyl and quinoline rings contribute to lipophilicity, balancing bioavailability .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 2-hydrazino-6-methoxy-3-phenylquinoline hydrochloride is documented, analogous quinoline derivatives are typically synthesized via:
-
Skraup or Doebner-Miller Reaction: Cyclization of aniline derivatives with glycerol or α,β-unsaturated ketones to form the quinoline core .
-
Functionalization:
Optimization Challenges
-
Regioselectivity: Ensuring substitution at positions 2, 3, and 6 requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Hydrazine Stability: The hydrazino group is prone to oxidation, necessitating inert atmospheres during synthesis .
Chemical Reactivity and Derivative Formation
Key Reactions
The hydrazino group enables diverse transformations:
-
Condensation Reactions: With carbonyl compounds to form hydrazones, useful in metal chelation .
-
Oxidation: Forms diazenium or tetrazolium derivatives, relevant in prodrug design .
-
Complexation: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enhancing antimicrobial activity .
Methoxy Group Reactivity
-
Demethylation: Under strong acids (e.g., HBr/AcOH) to yield hydroxylated derivatives .
-
Electrophilic Substitution: Directs incoming electrophiles to positions 5 and 7 of the quinoline ring .
Biological Activities and Mechanisms
Table 2: Hypothesized Antimicrobial Profile
| Pathogen | MIC (Estimated) | Mechanism |
|---|---|---|
| Escherichia coli | 5–10 µM | DNA gyrase inhibition |
| Staphylococcus aureus | 2–8 µM | Cell wall synthesis disruption |
| Candida albicans | 10–20 µM | Ergosterol biosynthesis interference |
Anticancer Activity
Quinoline-hydrazine hybrids intercalate DNA and inhibit topoisomerases:
-
Cytotoxicity: IC₅₀ values of 2.26–7.46 µM reported for similar compounds in hepatocellular carcinoma (Huh7) models .
-
Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in in vitro studies .
Enzyme Inhibition
-
α-Glucosidase Inhibition: IC₅₀ ≈ 12 µM (predicted), comparable to acarbose (IC₅₀ = 14 µM) .
-
Kinase Targeting: Potential suppression of EGFR and VEGFR2 signaling pathways .
Pharmacological Applications and Future Directions
Drug Development Prospects
-
Antidiabetic Agents: α-Glucosidase inhibition could mitigate postprandial hyperglycemia.
-
Antineoplastic Therapies: Synergistic effects with cisplatin observed in preliminary studies .
-
Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume